3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole
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Overview
Description
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a bromo and fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 4-bromo-2-fluorobenzohydrazide with cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of a base like potassium phosphate.
Major Products
Substitution Products: Amino or thiol-substituted derivatives.
Oxidation Products: Oxidized forms of the oxadiazole ring.
Reduction Products: Reduced forms of the oxadiazole ring.
Coupling Products: Biaryl derivatives.
Scientific Research Applications
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer compounds.
Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo and fluorophenyl groups can enhance its binding affinity and specificity towards these targets. The oxadiazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its overall activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-fluorobiphenyl
- 4-Bromo-2-fluorobenzamide
- 2-(4-Bromo-2-fluorophenyl)acetic acid
Uniqueness
3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical and physical properties. This ring system can enhance the compound’s stability, reactivity, and potential biological activity compared to other similar compounds .
Biological Activity
The compound 3-(4-Bromo-2-fluorophenyl)-1,2,4-oxadiazole is part of the oxadiazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. Oxadiazoles, particularly the 1,2,4 isomer, have been reported to exhibit a range of pharmacological effects including anticancer, antimicrobial, anti-inflammatory, and antiviral activities. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by data tables and relevant case studies.
Anticancer Activity
Research indicates that oxadiazole derivatives are potent anticancer agents. For instance, studies have shown that various oxadiazole compounds exhibit significant cytotoxicity against different cancer cell lines.
- Case Study : A study evaluated the anticancer potential of several 1,2,4-oxadiazole derivatives including compounds similar to This compound . The results indicated IC50 values ranging from 10 µM to 25 µM against human cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) .
Compound | Cell Line | IC50 (µM) |
---|---|---|
This compound | MCF-7 | 15 |
Other Oxadiazoles | HepG2 | 20 |
Antimicrobial Activity
Oxadiazoles have also demonstrated significant antimicrobial properties. The This compound derivative showed promising results against various bacterial strains.
- Case Study : In vitro studies revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 32 |
Anti-inflammatory Activity
The anti-inflammatory potential of oxadiazoles has also been documented. Compounds within this class can inhibit pro-inflammatory cytokines and enzymes.
- Research Findings : A study highlighted that This compound inhibited the production of nitric oxide in LPS-stimulated macrophages with an IC50 value of 25 µM .
The biological activity of This compound can be attributed to its ability to interact with specific molecular targets:
- Inhibition of Enzymes : The compound has shown inhibitory effects on various enzymes such as cyclooxygenases (COX) and histone deacetylases (HDAC), which play crucial roles in inflammation and cancer progression.
- Apoptosis Induction : It has been observed that this oxadiazole derivative can induce apoptosis in cancer cells through the activation of caspase pathways .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of oxadiazoles. Modifications in the phenyl ring or substitutions at specific positions significantly affect their activity.
Key Findings:
Properties
Molecular Formula |
C8H4BrFN2O |
---|---|
Molecular Weight |
243.03 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C8H4BrFN2O/c9-5-1-2-6(7(10)3-5)8-11-4-13-12-8/h1-4H |
InChI Key |
WAOCEQFWTQWHJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=NOC=N2 |
Origin of Product |
United States |
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